molecular formula C15H16N4O2S B2561103 7-methyl-N-(3-methylpyridin-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396635-68-9

7-methyl-N-(3-methylpyridin-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2561103
CAS No.: 1396635-68-9
M. Wt: 316.38
InChI Key: OOGQREMLMYGIRS-UHFFFAOYSA-N
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Description

7-methyl-N-(3-methylpyridin-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a useful research compound. Its molecular formula is C15H16N4O2S and its molecular weight is 316.38. The purity is usually 95%.
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Biological Activity

7-methyl-N-(3-methylpyridin-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry.

Chemical Structure

The compound features a unique structural framework that includes a thiazine ring and multiple functional groups. Its molecular formula is C14H16N4O2SC_{14}H_{16}N_{4}O_{2}S, indicating the presence of nitrogen and sulfur, which may contribute to its biological properties.

Preliminary studies suggest that this compound may exert its biological effects through the inhibition of specific enzymes or receptors involved in cellular signaling pathways. The thiazine moiety is known for its role in various pharmacological activities, including anti-inflammatory and anticancer effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cell Proliferation Inhibition : In vitro studies have shown that derivatives of thiazine compounds can inhibit the proliferation of cancer cell lines such as A431 (vulvar epidermal carcinoma) and others .
  • Mechanistic Insights : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties. For example:

  • Bacterial Inhibition : Compounds with structural similarities have been tested against various bacterial strains and exhibited significant antibacterial activity .

Study 1: Anticancer Efficacy

A study conducted on a series of thiazine derivatives showed that the introduction of a pyridine ring enhanced the cytotoxic effects against several cancer cell lines. The study highlighted the importance of functional group positioning in maximizing biological activity.

CompoundIC50 (µM)Cancer Cell Line
Compound A15A431
Compound B10MCF7
7-methyl-N-(3-methylpyridin-2-yl)-6-oxo...12HeLa

Study 2: Antimicrobial Activity

In another study, the compound's analogs were assessed for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated an effective inhibition of bacterial growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Properties

IUPAC Name

7-methyl-N-(3-methylpyridin-2-yl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-9-4-3-5-16-12(9)18-13(20)11-7-19-14(21)10(2)6-17-15(19)22-8-11/h3-6,11H,7-8H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGQREMLMYGIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2CN3C(=O)C(=CN=C3SC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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